molecular formula C21H19N3O3 B2397322 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide CAS No. 1428372-08-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide

Cat. No. B2397322
CAS RN: 1428372-08-0
M. Wt: 361.401
InChI Key: RPEWNTFTPRXNPV-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide, also known as BTQ, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Chemical Synthesis and Modification Techniques Research into chemical synthesis techniques has demonstrated the versatility of tetrahydroquinoline derivatives. Ngouansavanh and Zhu (2007) detailed an Ugi-type reaction involving tetrahydroisoquinoline, showcasing a method for N and C1 functionalization to produce 1,2-diacylated adducts, highlighting the potential for creating diverse chemical structures from tetrahydroquinoline derivatives (Ngouansavanh & Zhu, 2007).

Anticancer Research The exploration of tetrahydroisoquinoline derivatives for anticancer applications is notable. Deady et al. (2000) synthesized and evaluated the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures, finding some derivatives displayed significant cytotoxicity against cancer cell lines (Deady et al., 2000). Redda, Gangapuram, and Ardley (2010) synthesized substituted tetrahydroisoquinolines as anticancer agents, indicating the potential of these compounds in developing novel and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Pharmacological Applications Investigations into the pharmacological potential of tetrahydroisoquinoline derivatives have led to the discovery of compounds with diverse biological activities. Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the importance of the tetrahydroisoquinoline structure in binding to dopamine and serotonin receptors (Norman et al., 1996).

Heterocyclic Chemistry Research in heterocyclic chemistry has focused on the synthesis and properties of tetrahydroquinoline derivatives. Mikhailovskii, Yusov, and Gashkova (2016) studied the synthesis of 1-aroyl-5,5-dialkyl-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-diones, showing the versatility of tetrahydroquinoline derivatives in forming new heterocyclic compounds (Mikhailovskii, Yusov, & Gashkova, 2016).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-18(13-22-27-14)20(25)23-17-10-9-15-8-5-11-24(19(15)12-17)21(26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEWNTFTPRXNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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